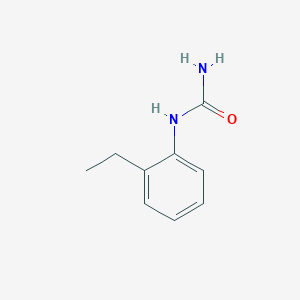

(2-Ethylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCAOEDDDQNLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150627 | |

| Record name | (2-Ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-32-9 | |

| Record name | N-(2-Ethylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethylphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethylphenyl Urea

Strategies for the Synthesis of (2-Ethylphenyl)urea and its Analogues

The synthesis of urea (B33335) derivatives, including this compound, is a significant area of research due to their wide-ranging applications in medicinal chemistry, agriculture, and material science. nih.gov Various synthetic strategies have been developed, from classical methods to more novel approaches.

Traditional Synthetic Routes to Urea Derivativescommonorganicchemistry.comresearchgate.net

Traditional methods for synthesizing urea derivatives have been the bedrock of organic chemistry for many years. These routes often involve common, readily available starting materials and well-understood reaction mechanisms.

The reaction between an amine and an isocyanate is a fundamental and widely used method for forming ureas. commonorganicchemistry.com This reaction is typically straightforward and efficient. For instance, the synthesis of N-(2,4-difluorophenyl)-N'-(2-ethylphenyl)urea is achieved by reacting 2,4-difluoroaniline (B146603) with 2-ethylphenylisocyanate. ontosight.ai This method generally proceeds at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) and does not require a base. commonorganicchemistry.com

Isocyanates can be generated in situ from various precursors. One common method is the Curtius rearrangement of acyl azides, which are formed from carboxylic acids. organic-chemistry.org The resulting isocyanate is then trapped by an amine to form the desired urea. organic-chemistry.org Phosgene (B1210022) and its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), are also traditionally used to generate isocyanate intermediates that subsequently react with amines to yield ureas. nih.gov

A "on-water" reaction of isocyanates with amines has been shown to be a sustainable and chemoselective method for producing unsymmetrical ureas. This process offers simple product isolation and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org

| Reactants | Product | Conditions | Reference |

| 2,4-difluoroaniline, 2-ethylphenylisocyanate | N-(2,4-difluorophenyl)-N'-(2-ethylphenyl)urea | Not specified | ontosight.ai |

| Amine, Isocyanate | Urea derivative | Room temperature, DMF/THF/DCM | commonorganicchemistry.com |

| (Thio)isocyanates, Amines | Unsymmetrical (thio)ureas | On-water | organic-chemistry.org |

| Alkyl halides, Primary/secondary amines | N,N'-disubstituted urea derivatives | Microwave irradiation | beilstein-journals.org |

Table 1: Examples of Amine-Isocyanate Reactions for Urea Synthesis

Condensation reactions provide an alternative route to phenylureas. One such method involves the reaction of anilines with urea. For example, phenylurea can be prepared by heating aniline (B41778) and urea together. google.com However, this method can lead to the formation of diphenylurea as a byproduct, reducing the selectivity for the desired phenylurea. google.com A more controlled approach involves the reaction of aniline hydrochloride with urea in a boiling aqueous solution. orgsyn.org This reaction is believed to proceed through the formation of ammonium (B1175870) cyanate (B1221674), which then reacts with aniline hydrochloride to yield phenylurea. orgsyn.org

Another condensation approach is the reaction of anilines with carbamates. While phenyl carbamates can be used, their reactions are often reversible and prone to side-product formation. commonorganicchemistry.com The synthesis of Schiff bases, which can be precursors to or derivatives of ureas, can be achieved through the condensation of an aldehyde (like o-vanillin) with a urea derivative (like phenylurea) using a catalyst such as chloroacetic acid. ijprdjournal.com

| Reactants | Product | Conditions | Reference |

| Aniline, Urea | Phenylurea | Heating | google.com |

| Aniline hydrochloride, Urea | Phenylurea | Boiling aqueous solution | orgsyn.org |

| o-vanillin, Phenylurea | Schiff base | Chloroacetic acid catalyst | ijprdjournal.com |

Table 2: Examples of Condensation Reactions for Phenylurea Synthesis

Direct ureidation involves the direct introduction of the urea functional group. One such method is the reaction of primary amides with an ammonia (B1221849) source in the presence of an oxidizing agent. organic-chemistry.org For example, N-substituted ureas can be synthesized by reacting primary amides with phenyliodine diacetate (PIDA) in the presence of ammonia or ammonium carbamate (B1207046). researchgate.net This transformation proceeds through an in situ Hofmann rearrangement to form an isocyanate intermediate, which is then trapped by ammonia. researchgate.net

Another direct approach involves the use of carbon dioxide (CO2) as a C1 source. Primary aliphatic amines can react with CO2 to produce urea derivatives without the need for a catalyst or solvent, although this reaction is less effective for less basic aromatic amines.

| Starting Material | Reagents | Product | Reference |

| Primary amides | Phenyliodine diacetate (PIDA), NH3/ammonium carbamate | N-substituted ureas | researchgate.net |

| Primary aliphatic amines | CO2 | Urea derivatives |

Table 3: Examples of Direct Ureidation Approaches

Condensation Reactions in Phenylurea Synthesis

Advanced and Novel Synthetic Approaches to Substituted Ureasresearchgate.netvulcanchem.comontosight.ai

In recent years, more advanced and novel synthetic methods have been developed to overcome the limitations of traditional routes, such as the use of toxic reagents and harsh reaction conditions.

Hypervalent iodine reagents have emerged as mild and environmentally friendly oxidizing agents in organic synthesis. researchgate.netarkat-usa.org Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene (B116549) (DAIB), is a widely used hypervalent iodine reagent. researchgate.net

A significant application of hypervalent iodine reagents is in the synthesis of unsymmetrical urea derivatives through the coupling of amides and amines. nih.govmdpi.com This method, utilizing PhI(OAc)2 as a mediator, avoids the need for metal catalysts, high temperatures, and inert atmospheres. nih.govmdpi.com The reaction proceeds under mild conditions and shows a broad substrate scope. nih.gov

The mechanism often involves a Hofmann rearrangement of a primary amide, facilitated by the hypervalent iodine reagent, to generate an isocyanate intermediate in situ. researchgate.net This intermediate is then trapped by an amine to form the unsymmetrical urea. The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can enhance the electrophilicity of the hypervalent iodine species, allowing for the synthesis of even electron-poor carboxamides. researchgate.net

| Amide | Amine | Reagent | Conditions | Product | Reference |

| Primary benzamides | Primary and secondary amines | PhI(OAc)2 | Mild conditions | Unsymmetrical ureas | nih.gov |

| Primary amides | Ammonia source | PIDA | MeOH or TFE | N-substituted ureas | researchgate.net |

Table 4: Hypervalent Iodine Reagent Mediated Urea Synthesis

Continuous Flow Synthesis for Unsymmetrical Urea Derivatives

Continuous flow technology has emerged as a powerful tool for the synthesis of unsymmetrical ureas, offering advantages such as enhanced reaction speed, improved product yield and selectivity, and safer handling of hazardous intermediates. researchgate.net Several strategies have been developed for the continuous flow synthesis of unsymmetrical ureas, which could be adapted for the preparation of this compound.

One prominent method involves the implementation of a Staudinger/aza-Wittig reaction sequence. researchgate.netvapourtec.com This approach utilizes carbon dioxide (CO₂) as a C1 building block, reacting it with an azide (B81097) and an amine in the presence of a phosphine. researchgate.net The process typically involves the in-situ generation of an isocyanate from the corresponding azide, which then reacts with an amine in a subsequent step. researchgate.net A library of 26 different urea derivatives, including alkyl/aryl and aryl/aryl combinations, has been successfully synthesized using this flow technology. researchgate.netvapourtec.com

Another approach employs a two-step continuous flow system starting from tert-butoxycarbonyl (Boc)-protected amines. acs.org The first microreactor facilitates the formation of an isocyanate intermediate, which is then reacted with an amine in a second microreactor to yield the unsymmetrical urea. acs.org This method allows for short reaction times under mild conditions and has been successfully applied to the synthesis of the pharmaceutical agent cariprazine. acs.org In-line Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the reaction and optimize reagent ratios. acs.org

A one-pot synthesis of asymmetrical aromatic ureas has also been developed using a continuous-flow method based on the Curtius rearrangement of acids to form isocyanates, which then react with amines. bjmu.edu.cn This method is noted for its broad substrate scope, high yields, and rapid reaction times. bjmu.edu.cn

The table below summarizes key aspects of different continuous flow methodologies for unsymmetrical urea synthesis.

| Method | Key Reagents | Intermediate | Advantages |

| Staudinger/aza-Wittig | Azide, Amine, CO₂, Phosphine | Isocyanate | Utilizes CO₂, suitable for various urea types. researchgate.netvapourtec.com |

| Boc-Protected Amines | Boc-Amine, Amine | Isocyanate | Mild conditions, short reaction times. acs.org |

| Curtius Rearrangement | Carboxylic Acid, Amine | Isocyanate | High yields, broad substrate scope. bjmu.edu.cn |

Catalytic Carbonylation Reactions in Urea Formation

Catalytic carbonylation reactions provide an alternative and often more direct route to ureas, including this compound, by utilizing carbon monoxide (CO) or its surrogates. These methods can circumvent the need for pre-formed isocyanates.

Palladium-catalyzed oxidative carbonylation of amines is a well-established method. sci-hub.se For instance, the carbonylation of aniline with carbon monoxide and oxygen in the presence of a palladium catalyst can produce N,N'-diphenylurea. researchgate.net The reaction conditions, particularly temperature, play a crucial role in product selectivity. For the synthesis of N,N'-diphenylurea from aniline, optimal temperatures are reported to be between 100-120°C. researchgate.net Higher temperatures can lead to the formation of other products like ethyl N-phenylcarbamate. researchgate.net

A catalyst system comprising palladium and iodide has been shown to be effective for the oxidative carbonylation of amines with CO, O₂, and an alcohol to produce carbamates, which are precursors to ureas. sci-hub.se In this process, N,N'-diphenylurea can be an intermediate that is further alkoxycarbonylated to the corresponding carbamate. sci-hub.se

The direct carbonylation of nitroaromatics also offers a pathway to ureas. The palladium-diphosphane catalyzed reductive carbonylation of nitrobenzene (B124822) in the presence of an amine nucleophile, such as aniline, can yield N,N'-diphenylurea with high selectivity. universiteitleiden.nl

More recently, electrochemical methods for urea synthesis have gained attention as a sustainable alternative. nih.govsciopen.com These methods involve the electrocatalytic coupling of CO₂ and various nitrogen sources, such as nitrate (B79036) or dinitrogen. nih.govsciopen.com For example, a hybrid catalyst of zinc and copper has been reported to achieve a Faradaic efficiency of 75% for urea synthesis from nitrate and CO₂. utoronto.ca This process operates via a relay catalysis mechanism where different sites on the catalyst stabilize key intermediates. utoronto.ca

The following table outlines different catalytic carbonylation approaches for urea synthesis.

| Catalytic System | Starting Materials | Product(s) | Key Features |

| Pd(II) complex | Aniline, CO, O₂ | N,N'-Diphenylurea | Temperature-dependent selectivity. researchgate.net |

| Palladium and Iodide | Amine, CO, O₂, Alcohol | Carbamate (via urea intermediate) | High yields for carbamates. sci-hub.se |

| Pd/diphosphane | Nitrobenzene, Aniline, CO | N,N'-Diphenylurea | High selectivity for urea. universiteitleiden.nl |

| Zn/Cu Hybrid Electrocatalyst | Nitrate, CO₂ | Urea | Sustainable, operates at ambient conditions. utoronto.ca |

Synthesis of Specific Ethylphenyl Urea Derivatives (e.g., 1,3-Bisthis compound)

The synthesis of symmetrical ureas like 1,3-bisthis compound can be achieved through several methods. A reported synthesis of 1,3-bisthis compound resulted in a white solid with a yield of 86%. researchgate.net

One common laboratory-scale method involves the reaction of an amine with phosgene or a phosgene equivalent. However, due to the toxicity of phosgene, alternative methods are often preferred.

A frequently used approach is the reaction of an amine with urea. For instance, reacting alkyl-substituted m-phenylenediamines with urea in a molar ratio greater than 2:1 in water as a solvent can produce N,N'-bis(3-aminophenyl)urea derivatives. google.com

Another route involves the reaction of an amine with an isocyanate. For the synthesis of symmetrical ureas, the corresponding amine is reacted with a carbonyl source. For example, 1,3-bis[(E)-furan-2-yl)methylene]urea was synthesized by reacting furfural (B47365) with urea in ethanol (B145695) with a few drops of glacial acetic acid, followed by refluxing. researchgate.net A similar procedure could potentially be adapted for the synthesis of 1,3-bisthis compound from 2-ethylaniline.

The synthesis of 1,3-bis(2-hydroxyethyl)urea (B94319) has been achieved by reacting urea with ethylene (B1197577) carbonate at 140-150°C in the presence of synthetic zeolites. google.com This demonstrates the use of urea as a starting material in the formation of substituted ureas.

Regioselectivity and Stereoselectivity Considerations in Synthesis

In the synthesis of substituted ureas like this compound, regioselectivity and stereoselectivity are important considerations, especially when dealing with multifunctional or chiral starting materials.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound synthesis, regioselectivity becomes critical when reacting unsymmetrical diamines or when introducing substituents onto the phenyl ring. For example, during the alkylation of a thiazole (B1198619) ring in the synthesis of a urea-thiazole hybrid, controlling the position of alkylation is a significant synthetic challenge. vulcanchem.com

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is not chiral, if the synthesis involves chiral starting materials or catalysts, the formation of diastereomers or enantiomers becomes a possibility. For instance, in the synthesis of imidazolidin-2-ones from N-allylureas, up to two stereocenters can be generated. organic-chemistry.org

The synthesis of N,N'-bis(2-phenylpropyl)urea, a structural analog of a disubstituted ethylphenyl urea, from chiral 2-phenylpropylamine (B128651) would lead to the formation of stereoisomers (RR, SS, and meso forms), highlighting the importance of stereocontrol in such reactions. rsc.org

Reactivity and Mechanistic Studies of this compound

The reactivity of this compound is primarily centered around the urea functionality, with the 2-ethylphenyl group influencing the reaction rates and mechanisms through its electronic and steric properties.

Hydrolysis Mechanisms of Urea Derivatives

The hydrolysis of phenylureas is a well-studied process that can proceed through different mechanisms depending on the pH of the medium. researchgate.netresearchgate.net The reaction is affected by temperature, pH, and buffer concentration. researchgate.net

Under acidic conditions , the proposed mechanism often involves an addition-elimination pathway where water attacks the N-protonated substrate in the rate-determining step. researchgate.net The influence of substituents on the reaction rate can change with increasing acidity, suggesting a potential change in the hydrolysis mechanism in strongly acidic media. researchgate.net

Under basic conditions (pH 12-14), the hydrolysis of phenylureas is also proposed to occur via an addition-elimination mechanism, similar to the alkaline hydrolysis of esters and amides. capes.gov.brrsc.org At high pH, the urea can dissociate at the aryl-NH group to form its conjugate base, which is an unreactive side product. capes.gov.brrsc.org

A general consensus for the hydrolysis of N-aryl ureas suggests the formation of a transient N-aryl isocyanate intermediate. nih.gov This intermediate is thought to be generated through the expulsion of an amine from a zwitterionic species. nih.gov However, alternative interpretations suggest a simple addition/elimination mechanism without the involvement of an isocyanate intermediate under both acidic and basic conditions. nih.gov

The hydrolysis of phenylureas can be catalyzed by bifunctional acid-base buffers such as bicarbonate and phosphate. researchgate.net

The table below summarizes the proposed hydrolysis mechanisms for phenylureas.

| Condition | Proposed Mechanism | Key Intermediates/Steps |

| Acidic | Addition-Elimination | N-protonated substrate, attack by water. researchgate.net |

| Basic | Addition-Elimination | Formation of conjugate base at high pH. capes.gov.brrsc.org |

| General | Elimination-Addition | Zwitterion, transient isocyanate. researchgate.netnih.gov |

Nucleophilic Substitution Reactions Involving the Urea Nitrogen

The nitrogen atoms of the urea group in this compound possess lone pairs of electrons, making them nucleophilic. This allows them to participate in various substitution reactions.

Urea derivatives can undergo nucleophilic substitution reactions with halogenated compounds to form substituted ureas. The nucleophilicity of the nitrogen atoms allows them to attack electrophilic centers, leading to the formation of new C-N bonds.

The nitrogen atoms can also act as nucleophiles in condensation reactions with electrophiles. evitachem.com For instance, the nitrogen atoms can be acylated or alkylated. evitachem.com The electron-withdrawing nature of adjacent groups, such as a trifluoroethylidene group in a related urea, can influence the nucleophilicity of the nitrogen atoms. evitachem.com

Palladium-catalyzed amidation reactions have been developed for the preparation of unsymmetrically substituted ureas. organic-chemistry.org In these reactions, aryl bromides and chlorides can be coupled with aryl, benzyl, and aliphatic ureas using a bipyrazole ligand. organic-chemistry.org This demonstrates the ability of the urea nitrogen to act as a nucleophile in cross-coupling reactions.

The reaction of N-[(2-methylphenyl)(phenyl)methyl]urea, a structural analog, highlights that the rate-determining step in some reactions is the nucleophilic attack of an amine on the carbonyl carbon of the urea. vulcanchem.com This underscores the importance of the nucleophilic character of the reacting amine and the electrophilic character of the urea's carbonyl group.

Thermal Decomposition Pathways of Phenylureas

The thermal decomposition of phenylureas is a subject of significant academic and industrial interest due to the widespread use of these compounds in materials science, pharmaceuticals, and agriculture. acs.org Theoretical studies, employing electronic structure calculations and reaction rate theories, have been instrumental in elucidating the complex pathways of their unimolecular decomposition. acs.orgresearchgate.net These investigations have systematically computed the potential energy surfaces for the decomposition of various urea derivatives, revealing that the primary routes are not initial bond fissions, but rather concerted pericyclic reactions. acs.orgresearchgate.net

For unsymmetrical phenylureas, such as this compound, multiple decomposition paths are possible. For instance, the decomposition of phenylurea itself can proceed via two distinct pathways: one yielding aniline and isocyanic acid, and the other producing ammonia and phenyl isocyanate. lookchem.com The pathway with the higher activation energy becomes more dominant at elevated temperatures. lookchem.com

Pericyclic Reactions and Product Branching Ratios

Theoretical calculations have demonstrated that phenylureas predominantly decompose through four-center pericyclic reactions. acs.orgresearchgate.netresearchgate.net These reactions involve a cyclic transition state where bonds are broken and formed simultaneously, leading to the formation of a substituted isocyanate and an amine. acs.org This concerted mechanism is energetically more favorable than pathways involving initial bond cleavage. acs.orgresearchgate.net

The product branching ratio, which is the ratio of the different decomposition products, is determined by a newly established reaction rate rule. acs.orgresearchgate.net This rule considers two key structural factors:

The nature of the hydrogen atom being transferred (e.g., primary, secondary, alkyl, or benzyl).

The nature of the nitrogen atom acceptor (primary, secondary, or tertiary). acs.orgresearchgate.net

This framework allows for the prediction of product distribution in the thermal decomposition of a given urea derivative. For this compound, two primary pericyclic pathways are conceivable:

Transfer of a hydrogen from the -NH2 group to the substituted nitrogen, yielding 2-ethylphenyl isocyanate and ammonia.

Transfer of a hydrogen from the substituted nitrogen to the -NH2 group, yielding phenyl isocyanate and 2-ethylaniline.

The specific branching ratio between these pathways would depend on the relative activation energies, influenced by the electronic and steric properties of the 2-ethylphenyl group.

Influence of Substituent Nature on Decomposition Kinetics

The kinetics of thermal decomposition are significantly influenced by the nature of the substituents on the urea backbone. acs.orglookchem.com Resonance effects within the activated complex play a crucial role; substituents that stabilize the transition state can lower the activation energy and accelerate the reaction rate. lookchem.com For example, the presence of a phenyl group allows for resonance in the activated complex, strengthening its bonds and lowering the potential energy surface. lookchem.com

Studies comparing various substituted ureas have provided insight into these effects. The activation energy for the decomposition of phenylurea in propionic acid falls between that of sym-dimethylurea and sym-diphenylurea, highlighting the impact of different substituents. lookchem.com In the context of oxidative degradation, which also provides information on reactivity, the degradation rate of phenylurea herbicides was found to be dependent on the number of chlorine substituents on the aromatic ring, with the rate increasing as the number of chlorine atoms decreased. researchgate.net Similarly, biodegradation studies show that the size of the substituent, the degree of ring chlorination, and the nature of the N'-substituents are determining factors in the degradation rates of phenylurea herbicides. mdpi.com

A quantitative structure-activity relationship (QSAR) has been established to predict the reactivity of substituted phenylurea herbicides, correlating their reaction rates with Hammett constants as a molecular descriptor. researchgate.net This underscores the predictable influence of electronic effects imparted by substituents on the aromatic ring.

| Substituent | Observed Effect on Decomposition/Degradation | Reference |

|---|---|---|

| Phenyl | Creates resonance in the activated complex, lowering activation energy compared to some alkylureas. | lookchem.com |

| Chlorine (on phenyl ring) | Increasing the number of Cl atoms decreases the oxidative degradation rate. | researchgate.net |

| Alkyl (N'-substituents) | The size and nature of alkyl groups are determining factors in biodegradation rates. | mdpi.com |

| Various ring substituents | Reactivity can be correlated with Hammett constants, establishing a quantitative structure-activity relationship. | researchgate.net |

Late-Stage Functionalization Strategies Utilizing Urea Moieties

Late-stage functionalization is a critical strategy in medicinal chemistry that allows for the modification of complex molecules to refine their biological properties. mdpi.com The urea moiety is a valuable functional group for such modifications due to its ability to form key interactions with biological targets. acs.org Recent methodologies have focused on developing mild and versatile reactions for introducing urea groups into advanced molecular scaffolds. mdpi.comresearchgate.net

One prominent metal-free approach involves the use of the hypervalent iodine reagent, iodobenzene (B50100) diacetate (PhI(OAc)2), to mediate the coupling of amines and amides to form unsymmetrical ureas. mdpi.comresearchgate.net This method is advantageous as it proceeds under mild conditions, avoids the need for metal catalysts or high temperatures, and demonstrates a broad substrate scope, making it highly suitable for the late-stage functionalization of intricate molecules like drug candidates. mdpi.comresearchgate.net The versatility of this reaction allows for the incorporation of diverse functionalities, including medicinally relevant heterocycles. mdpi.com

Another advanced strategy employs photoredox catalysis. For example, C(sp³)–C(sp³) cross-coupling reactions catalyzed by light can be used to synthesize complex urea-containing compounds that were previously difficult to access. charnwooddiscovery.com This approach addresses challenges often associated with urea synthesis, such as low yields from competing side reactions, and is applicable to the late-stage modification of fully elaborated urea-containing molecules. charnwooddiscovery.com

| Amine Substrate | Amide Substrate | Product Yield | Significance | Reference |

|---|---|---|---|---|

| Primary Amines (various) | Primary Benzamides | Moderate to Good | Demonstrates broad applicability for primary amines. | mdpi.com |

| Secondary Amines (various) | Primary Benzamides | Moderate to Good | Shows versatility for coupling with secondary amines. | mdpi.com |

| 2,6-dimethylmorpholine | Benzamide | 42% | Incorporation of a moiety significant in medicinal chemistry. | mdpi.com |

| Azetidine | Benzamide | Variable | Demonstrates use of small, common heterocycles in medicinal chemistry. | mdpi.com |

| Highly functionalized piperidine | Benzamide | Successful Coupling | Highlights potential for late-stage modification of medicinally relevant compounds. | mdpi.com |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the structural aspects of (2-Ethylphenyl)urea, with each technique offering unique information about the molecule's composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in defining the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy, the protons of the ethyl group exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The aromatic protons on the phenyl ring appear as a complex multiplet in the downfield region. The protons on the urea (B33335) moiety's nitrogen atoms (NH and NH₂) typically produce broad signals that can exchange with deuterium (B1214612) oxide.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. oregonstate.edu The spectrum shows distinct signals for the carbonyl carbon of the urea group, the two carbons of the ethyl substituent, and the six carbons of the aromatic ring, with quaternary carbons generally showing weaker signals. oregonstate.edu

Table 1: Predicted NMR Spectral Data for this compound Data is based on typical chemical shift ranges for similar functional groups and substituted aromatic compounds.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet (t) |

| CH₂ (ethyl) | ~2.6 | Quartet (q) |

| NH₂ (urea) | ~5.5 - 6.0 | Broad Singlet (br s) |

| Aromatic-H | ~6.9 - 7.4 | Multiplet (m) |

| NH (urea) | ~8.0 - 8.5 | Broad Singlet (br s) |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~24 |

| Aromatic C | ~125 - 138 |

Infrared (IR) spectroscopy is used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies. The IR spectrum is dominated by absorptions from the urea moiety. Strong, distinct bands corresponding to the N-H stretching vibrations of the primary and secondary amine groups are observed in the region of 3200-3450 cm⁻¹. researchgate.net A prominent, strong absorption band, known as the "Amide I" band, appears around 1650-1680 cm⁻¹ and is attributed to the C=O carbonyl stretching vibration. researchgate.net Another significant band, the "Amide II" band, which arises from N-H bending and C-N stretching vibrations, is found near 1600 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (urea) | Stretching | 3200 - 3450 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2975 |

| C=O (urea) | Amide I Stretch | 1650 - 1680 |

| N-H (urea) | Amide II Bend | ~1600 |

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through its fragmentation pattern. The molecular formula of this compound is C₉H₁₂N₂O, corresponding to a monoisotopic mass of approximately 164.09 Da. uni.lu In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 164.

The fragmentation of phenylureas is well-characterized. researchgate.net Key fragmentation pathways for this compound would include alpha-cleavage of the ethyl group and cleavages around the urea functionality. A common fragmentation involves the loss of a methyl radical (•CH₃) to give a fragment at m/z 149. Another characteristic fragmentation is the cleavage of the C-N bond, which can lead to the formation of an ethylphenyl isocyanate ion or an ethylaniline ion. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 164 | [M]⁺• (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 120 | [C₂H₅C₆H₄NH₂]⁺• (2-Ethylaniline ion) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Crystallographic Studies and Solid-State Structure

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 1-(2,4-dimethylphenyl)urea, provides significant insight into its likely solid-state conformation. nih.gov In these structures, the molecule is not planar. A notable feature is the significant dihedral angle between the plane of the phenyl ring and the plane of the urea group (N-C(=O)-N). For 1-(2,4-dimethylphenyl)urea, this angle is 86.6(1)°. nih.gov This twisted conformation minimizes steric hindrance between the ortho-substituent on the phenyl ring and the urea moiety.

Table 4: Representative Crystallographic Parameters from an Analogous Phenylurea Derivative Data based on the crystal structure of 1-(2,4-dimethylphenyl)urea. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl Ring to Urea Plane) | 86.6(1)° |

| C=O Bond Length | ~1.25 Å |

The crystal structure of phenylurea derivatives is heavily influenced by intermolecular hydrogen bonding. researchgate.netaps.org The urea group is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). In the solid state, molecules of this compound are expected to form robust hydrogen-bonded networks.

Table 5: Typical Hydrogen Bond Geometry in Phenylurea Crystal Structures Data based on the crystal structure of 1-(2,4-dimethylphenyl)urea. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Analysis of Intermolecular Interactions: Hydrogen Bonding and Packing Motifs

Advanced Spectromicroscopic Techniques

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the local electronic structure and bonding environment of a specific element within a molecule. wikipedia.orgmdpi.com The technique involves exciting a core electron to an unoccupied valence molecular orbital, resulting in sharp, characteristic absorption peaks. wikipedia.org These spectral features are sensitive to the chemical state, coordination, and geometry of the absorbing atom.

Studies on N,N′′-ethylenebis(N′-2-methylphenyl)urea, a compound structurally related to this compound, demonstrate the application of NEXAFS for characterizing complex organic materials. researchgate.netiucr.org By using scanning transmission X-ray microscopy (STXM), carbon K-edge NEXAFS spectra can be recorded from microscopic single crystals (e.g., ~0.1 × 1 × 10 µm). researchgate.netiucr.org The resulting spectra reveal distinct resonances corresponding to electronic transitions, such as C 1s → π* transitions associated with the phenyl rings and the carbonyl group of the urea linkage, and C 1s → σ* transitions associated with C-C and C-H bonds. wikipedia.orgresearchgate.net

NEXAFS spectroscopy becomes particularly powerful when combined with linearly polarized synchrotron radiation. The absorption intensity of a specific resonance depends on the relative orientation between the electric field vector (E ) of the polarized X-rays and the transition dipole moment (TDM) of the electronic transition. core.ac.uk This angle-dependent absorption is known as linear dichroism (LD) and provides a robust method for determining molecular orientation, even on a sub-micrometer scale. researchgate.netiucr.orgstanford.edu

This principle was effectively demonstrated in the analysis of N,N′′-ethylenebis(N′-2-methylphenyl)urea crystals. researchgate.netiucr.org When single crystals were oriented with their long axis either parallel or perpendicular to the X-ray electric field vector, their NEXAFS spectra showed strong polarization dependence. researchgate.netresearchgate.net For instance, the intensity of the C 1s → π* resonance of the phenyl rings changes significantly with crystal orientation. By correlating these spectral changes with the known crystal structure determined by X-ray crystallography, the orientation of specific molecular moieties within the crystals can be precisely mapped. researchgate.netiucr.org This makes LD-NEXAFS an invaluable tool for studying molecular order in complex organic systems where traditional single-crystal diffraction may not be feasible. iucr.org

X-ray Photoelectron Emission Microscopy (XPEEM) is a surface-sensitive imaging technique that provides spatially resolved chemical analysis. flinders.edu.aunffa.eu It combines the chemical specificity of X-ray Photoelectron Spectroscopy (XPS) with the high lateral resolution of microscopy. flinders.edu.auelettra.eu In XPEEM, a surface is illuminated with X-rays, causing the emission of photoelectrons. These electrons are collected by an electron optical column to form a magnified image of the surface, where the contrast is determined by the local elemental composition and chemical state. nffa.eu

Essentially a spatially resolved NEXAFS or XPS measurement, XPEEM can map the distribution of different chemical species across a surface with a resolution that can reach the sub-micrometer scale. flinders.edu.auresearchgate.net The technique is highly sensitive to the top few nanometers of a material due to the short inelastic mean free path of the photoelectrons. nffa.euresearchgate.net

While no XPEEM studies have been specifically reported for this compound, the technique has been successfully applied to characterize the microchemistry of other complex organic and inorganic films. researchgate.net For a compound like this compound, XPEEM could be used to investigate the chemical homogeneity of thin films, identify the composition of microscopic domains in a composite material, or study degradation processes by mapping the spatial distribution of different chemical states on a surface.

Linear Dichroism (LD) in NEXAFS for Molecular Orientation

Conformational Analysis of this compound and its Derivatives

The conformational landscape of phenylurea derivatives is critical to understanding their molecular recognition properties and crystal packing. The conformation is largely defined by the torsional angles around the N-C(O) and N-aryl bonds. Computational and experimental studies on related N-aryl ureas reveal distinct conformational preferences.

Computational analyses on arylated-diphenylurea analogues indicate a strong preference for a trans-trans conformation of the urea hydrogen atoms with respect to the carbonyl group. researchgate.net This arrangement is often stabilized by intramolecular or intermolecular hydrogen bonding. For N-aryl (thio)ureas, a detailed conformational analysis using theoretical calculations identified stable (Z,Z) and (Z,E) conformers, with the relative stability influenced by the nature of the carbonyl or thiocarbonyl group. mdpi.com

The presence of an ortho-substituent, such as the ethyl group in this compound, introduces significant steric hindrance. This can lead to a non-planar arrangement where the phenyl ring is twisted out of the plane of the urea moiety. This steric clash can also create a barrier to rotation around the N-aryl bond, potentially leading to atropisomerism, where distinct, non-interconverting rotational conformers (M- and P-atropisomers) can exist. mdpi.com The energy barrier for this rotation has been determined for some ortho-disubstituted N-aryl thioureas. mdpi.com

Experimental data from a derivative, 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea, provides insight into the local environment of the ethylphenyl group through 1H NMR spectroscopy, showing a characteristic triplet for the -CH3 group and a quartet for the -CH2- group, consistent with a flexible ethyl substituent. mdpi.com

The table below summarizes key conformational findings for this compound and its derivatives based on computational studies of analogous structures.

| Compound Family | Key Torsional Angles / Conformation | Method | Finding |

| Arylated-diphenylurea Analogues | C-N-C(O)-N | Semi-empirical PM7 | All studied compounds prefer a trans-trans conformation. researchgate.net |

| N-Aryl (thio)ureas | C-N-C(S)-N | Theoretical Calculations | Ureas favor a (Z,Z) conformer, while thioureas favor a (Z,E) conformer. mdpi.com |

| Ortho-substituted N-Aryl (thio)ureas | Caryl-N | Dynamic NMR / Calculations | A measurable energy barrier to rotation can exist, leading to stable atropisomers. mdpi.com |

| This compound Derivatives | Urea H-atoms | Inferred | Expected to adopt a trans-trans conformation stabilized by hydrogen bonding. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of (2-Ethylphenyl)urea. These calculations are based on the principles of quantum mechanics to model the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comrsc.org Instead of relying on the complex many-electron wavefunction, DFT is based on the electron density, which simplifies calculations while maintaining a high degree of accuracy. scispace.comwikipedia.org This approach is widely used to determine molecular geometries, electronic properties, and reactivity indices. rsc.org For molecules like substituted ureas, DFT methods, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), are utilized to optimize molecular structures and calculate key parameters. researchgate.netresearchgate.netresearchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netphyschemres.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is crucial for understanding intramolecular charge transfer processes. physchemres.org

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.0 to 1.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 6.0 | Chemical reactivity and stability |

Electrostatic Potential Surface Maps

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. libretexts.orgproteopedia.org The map is generated by plotting the electrostatic potential on the molecule's van der Waals surface. proteopedia.org Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.nettandfonline.com Green and yellow represent intermediate potential values. For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and positive potential near the N-H protons, highlighting the sites for hydrogen bonding. researchgate.net

Thermochemical Properties and Reaction Energetics

Thermochemical properties describe the energy changes that occur during chemical reactions. These properties are essential for determining the stability and feasibility of chemical processes involving this compound.

Enthalpies of Formation and Bond Dissociation Energies

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. anl.gov It provides a measure of the compound's energetic stability. Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically (cleaving it to form two radicals). orgoreview.comiupac.org BDE values are indicative of bond strength; a higher BDE corresponds to a stronger bond. masterorganicchemistry.com For this compound, theoretical calculations could determine the BDE for various bonds, such as the C-N, N-H, and C-C bonds, which is crucial for predicting its degradation pathways and reactivity in radical reactions.

The following table provides illustrative thermochemical data for urea (B33335) and related simple bonds, as specific calculated values for this compound are not present in the cited literature.

| Parameter | Compound/Bond | Value (kJ/mol) |

|---|---|---|

| ΔfH° (gas) | Urea | -234.66 anl.gov |

| BDE | C-H (in benzene) | ~473 |

| BDE | C-N (in aniline) | ~430 |

| BDE | N-H (in aniline) | ~370 |

Reaction Rate Theories and Kinetic Predictions

Reaction rate theories provide a framework for predicting the speed at which chemical reactions occur. Transition State Theory (TST) is a prominent model that describes reaction rates by considering the properties of an activated complex, which is an intermediate structure between reactants and products. libretexts.org The Eyring equation, derived from TST, relates the reaction rate constant to thermodynamic parameters of activation, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). libretexts.orgnih.gov For a reaction involving this compound, such as hydrolysis, computational methods can be used to locate the transition state structure and calculate its energy, thereby predicting the reaction barrier and rate constant. nih.gov Studies on urea hydrolysis have shown it to be an endothermic process controlled by enthalpy. nih.gov While specific kinetic studies on this compound are lacking, computational modeling could elucidate its reaction mechanisms and predict its stability under various conditions. nih.govmdpi.com

Molecular Modeling and Simulations

Molecular modeling and simulations are cornerstones of modern drug discovery and materials science, enabling the visualization and prediction of molecular interactions and behaviors.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mechanism of potential drug candidates. Studies on various derivatives containing the this compound scaffold have utilized docking to explore their interactions with biological targets.

For instance, molecular modeling has been performed on nitroaryl urea derivatives to determine their structure-activity relationship as potential antiproliferative agents, with one compound identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2). tandfonline.com In a separate study, phenylurea-substituted 2,4-diamino-pyrimidines were modeled to understand their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These computational analyses help elucidate how the urea moiety and its substituents form critical interactions, such as hydrogen bonds, with amino acid residues in the active site of target enzymes. up.ac.zaresearchgate.net

The insights gained from docking can guide the design of more potent and selective inhibitors. The process involves preparing the 3D structures of both the ligand and the protein target, often obtained from crystallographic data, and then using a scoring function to rank the possible binding poses based on their predicted binding affinity. up.ac.zabenthamdirect.com

| This compound Derivative Class | Protein Target | Key Findings from Docking Studies |

|---|---|---|

| Nitroaryl ureas | Cyclin-Dependent Kinase 2 (CDK2) | Aids in determining the structure-activity relationship for antiproliferative properties. tandfonline.com |

| Phenylurea substituted 2,4-diamino-pyrimidines | Plasmodium falciparum kinases (e.g., CDPK1) | Used for structure-guided modification to improve anti-malarial activity and selectivity. nih.gov |

| General 1,3-disubstituted ureas | Mycobacterium tuberculosis Epoxide Hydrolase (EH) | Predicts binding orientation and explores interactions with active site amino acids. up.ac.za |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex. MD simulations predict how the complex behaves over time, providing crucial information on its stability and the conformational flexibility of both the ligand and the protein. up.ac.za

An integrated computational approach for 1,3-disubstituted urea derivatives often involves MD simulations to validate the stability of docked poses. up.ac.za These simulations can reveal the flexibility of the protein's binding site, calculate the binding free energy of the complex, and determine the energy contribution of individual amino acid residues to the binding interaction. up.ac.za By simulating the atomic motions as a function of time, researchers can assess whether a potential inhibitor remains stably bound in the active site or if it dissociates, providing a more rigorous evaluation of its potential as a drug candidate. up.ac.za

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Models for Biological Activity of this compound Derivatives

QSAR studies are employed to build predictive models for the biological activity of novel compounds. For classes of molecules that include this compound derivatives, such as carbonyl thioureas, QSAR models have been developed to correlate their molecular structures with activities like anti-amoebic properties. analis.com.my These models are typically built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that can predict the activity of new, untested compounds. analis.com.my

For example, a QSAR study on a series of anti-malarial 2,4-diamino-pyrimidines bearing urea substituents was conducted to understand the structural requirements for improved potency. nih.gov Such models are invaluable for prioritizing the synthesis of new derivatives and for designing compounds with enhanced biological profiles. analis.com.my

Correlation of Computational Descriptors with Experimental Data

The foundation of QSAR models is the use of molecular descriptors—numerical values that characterize specific properties of a molecule. These descriptors can be constitutional (e.g., molecular weight), topological, or quantum-chemical in nature.

A key aspect of QSAR is correlating these computational descriptors with experimentally determined data, such as the 50% inhibitory concentration (IC₅₀). For instance, QSAR analysis of anti-malarial urea derivatives revealed that lipophilicity is a key driver of biological activity. nih.gov Similarly, for a derivative of this compound, specifically 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, QSAR modeling was used to predict its lipophilicity (LogP), a descriptor known to influence properties like membrane permeability. vulcanchem.com The ethyl group on the phenyl ring is noted to enhance this lipophilicity. vulcanchem.com

By establishing a statistically significant correlation between these descriptors and activity, researchers can better understand the mechanism of action and design more effective molecules. analis.com.my

| Derivative/Analog | Descriptor Type | Predicted Value/Finding | Correlated Property |

|---|---|---|---|

| 1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | Physicochemical (LogP) | 3.1 ± 0.3 vulcanchem.com | Membrane Permeability vulcanchem.com |

| Phenylurea substituted 2,4-diamino-pyrimidines | Physicochemical (Lipophilicity) | Identified as a key driver of activity. nih.gov | Anti-malarial Potency nih.gov |

| Carbonyl thiourea (B124793) derivatives | Various Molecular Descriptors | GA-PLS model (r² = 0.827) analis.com.my | Anti-amoebic Activity (IC₅₀) analis.com.my |

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Research

Urea (B33335) derivatives have been investigated for their potential to combat various microbial pathogens. hilarispublisher.comresearchgate.net The inclusion of the (2-ethylphenyl) moiety in urea-based compounds has been explored to understand its influence on antimicrobial efficacy.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of urea derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govjocpr.comtubitak.gov.tr Studies on diarylurea analogues of triclocarban, a known antibacterial agent, have provided insights into their activity. For instance, certain diarylureas have shown notable activity against Staphylococcus aureus and Enterococcus faecalis, both of which are significant Gram-positive pathogens. mdpi.comnih.gov

Research has shown that modifications to the aryl groups in these urea compounds can significantly impact their antibacterial spectrum and potency. mdpi.com While some derivatives exhibit broad-spectrum activity, others may be more effective against specific bacterial types. tubitak.gov.tr For example, some synthesized dihydroquinazolinone derivatives showed more pronounced activity against Gram-positive strains than Gram-negative ones. jmchemsci.com

Table 1: Antibacterial Activity of Selected Urea Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| Diarylurea Analogues | Staphylococcus aureus, Enterococcus faecalis | Notable activity. mdpi.comnih.gov |

| Dihydroquinazolinones | Gram-positive strains | More active against Gram-positive than Gram-negative strains. jmchemsci.com |

| Pyridazine-urea derivatives | S. aureus, E. coli | Promising inhibitory activity. tubitak.gov.tr |

Antifungal Activity Investigations

In addition to antibacterial properties, urea derivatives have been investigated for their potential as antifungal agents. nih.govjocpr.com The antifungal activity of these compounds has been tested against various fungal species, including Candida albicans and Cryptococcus neoformans. nih.gov

The structural features of the urea derivatives play a crucial role in determining their antifungal efficacy. For instance, the introduction of a sulfur atom to create thiourea (B124793) derivatives has been shown to sometimes enhance antifungal activity compared to their urea counterparts. researchgate.net However, the specific substitutions on the aryl rings are critical in defining the extent of this activity. researchgate.net Some studies have reported that while certain urea derivatives show promising antifungal potential, others may exhibit only moderate or weak effects. tubitak.gov.trjmchemsci.com

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The relationship between the chemical structure of (2-Ethylphenyl)urea derivatives and their antimicrobial activity is a key area of research. nih.gov SAR studies aim to identify the specific molecular features that contribute to the biological activity, guiding the design of more potent and selective antimicrobial agents. researchgate.netmdpi.com

For diarylureas, the nature and position of substituents on the phenyl rings are critical. mdpi.com For example, the presence of a 2,6-xylyl group in some analogues was found to be important for high activity against Staphylococcus aureus. mdpi.comnih.gov The replacement of a phenyl ring with other heterocyclic systems, such as benzothiazole (B30560), has also been explored to modulate antibacterial potency. nih.gov

Anti-Inflammatory Research

Inflammation is a complex biological response, and the development of new anti-inflammatory agents is a significant goal in medicinal chemistry. tandfonline.com Urea derivatives, including those containing the (2-ethylphenyl) group, have been evaluated for their anti-inflammatory potential. hilarispublisher.comresearchgate.net

Evaluation of Anti-Inflammatory Potential

Several studies have synthesized and evaluated various urea derivatives for their ability to reduce inflammation. hilarispublisher.comtandfonline.com For example, a series of glycyrrhetin urea derivatives were designed and tested for their anti-inflammatory effects. acs.org In one study, a derivative of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]-phenyl}-urea demonstrated anti-inflammatory activity. researchgate.net

The anti-inflammatory potential of these compounds is often assessed using in vitro and in vivo models. In vitro assays may involve measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), while in vivo models, such as the carrageenan-induced paw edema test in rats, are used to evaluate the compound's effect in a living organism. hilarispublisher.comrsc.org Some novel quinazolinone derivatives have shown potent anti-inflammatory activity, in some cases comparable to the standard drug diclofenac. tandfonline.com

Table 2: Anti-Inflammatory Activity of Selected Urea Derivatives

| Compound/Derivative Class | Assay/Model | Observed Activity |

|---|---|---|

| Glycyrrhetin ureas | Inhibition of NO production | Potent anti-inflammatory effects. acs.org |

| Quinazolinone derivatives | Carrageenan-induced paw edema | Significant anti-inflammatory activity. tandfonline.com |

| Pyrazole (B372694) derivatives | COX-2 inhibition | Potent and selective inhibition. tandfonline.com |

| Thioanalogs of dihydropyrimidin-2(1H)-one | Inhibition of TNF-α and IL-6 | Promising anti-inflammatory activity. researchgate.net |

Mechanistic Insights into Anti-Inflammatory Pathways

Understanding the mechanism by which this compound derivatives exert their anti-inflammatory effects is crucial for their development as therapeutic agents. Research has pointed to several potential pathways.

One of the primary mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov Some urea-containing pyrazole derivatives have been designed as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), showing enhanced anti-inflammatory and anti-allodynic activity. nih.gov

Other studies have suggested that the anti-inflammatory effects of certain urea derivatives may be mediated through the inhibition of signaling pathways such as the NF-κB and MAPK pathways. tandfonline.comresearchgate.net For instance, some glycyrrhetin urea derivatives were found to inhibit the STING/NF-κB pathway, leading to a reduction in the release of inflammatory factors. acs.orgresearchgate.net The regulation of the TLR4/MyD88/NF-κB and PI3K/Akt signaling pathways has also been implicated in the neuroprotective and anti-inflammatory effects of some compounds. nih.gov

Antiproliferative Effects on Tumor Cell Lines

Derivatives of this compound have been investigated for their antiproliferative activity against a variety of human cancer cell lines. Research into ethylenediurea (B156026) analogs, which share a core structural similarity, has shown that modifications including an ethyl substituent on the phenyl ring can confer anti-proliferative properties. mdpi.com

One such derivative, a carbamate-linked compound with an ethylene (B1197577) substituent on the phenyl ring, demonstrated a significant reduction in cancer cell proliferation. mdpi.com In studies using human cancer cell lines, this compound inhibited proliferation by 70–90% without showing cytotoxic effects on the immortalized fibroblast cell line Bj-5ta. mdpi.com Specifically, at a concentration of 100 µM, a derivative with an ethyl substituent decreased the viability of MDA-MB-231 (breast cancer), U-87 MG (glioblastoma), and A-375 (melanoma) cell lines by approximately 20%. mdpi.compreprints.org This effect was maintained under prolonged incubation. mdpi.com The compound also showed an ability to enhance the action of standard chemotherapeutic drugs doxorubicin (B1662922) and temozolomide (B1682018) by about 20%. mdpi.compreprints.org

Other complex urea derivatives incorporating an ethylphenyl moiety have also shown notable activity. For instance, N-phenyl ureidobenzenesulfonate (PUB-SO) derivatives, including one with a 2-ethylphenyl group, exhibited antiproliferative activity at the micromolar level against HT-29 (colon carcinoma), M21 (skin melanoma), and MCF-7 (breast carcinoma) cell lines. nih.gov Similarly, pyrazinyl–aryl urea derivatives have been synthesized and tested, with some compounds showing favorable inhibitory activity against the T24 human bladder cancer cell line, with IC₅₀ values under 6 µM. nih.gov Thiazole-urea hybrids have also been screened, demonstrating cytotoxicity against MCF-7, A549 (lung), and HCT116 (colon) cell lines with IC₅₀ values in the micromolar range. vulcanchem.com

Below is a summary of the antiproliferative activities of various urea derivatives related to this compound.

| Derivative Class | Cell Line | Activity Measurement | Result | Citation |

| Ethylenediurea Analog | MDA-MB-231 (Breast) | % Viability Decrease | ~20% at 100 µM | mdpi.compreprints.org |

| Ethylenediurea Analog | U-87 MG (Glioblastoma) | % Viability Decrease | ~20% at 100 µM | mdpi.com |

| Ethylenediurea Analog | A-375 (Melanoma) | % Viability Decrease | ~20% at 100 µM | mdpi.compreprints.org |

| Thiazole-Urea Hybrid | MCF-7 (Breast) | IC₅₀ | 12.4 µM | vulcanchem.com |

| Thiazole-Urea Hybrid | A549 (Lung) | IC₅₀ | 18.7 µM | vulcanchem.com |

| Thiazole-Urea Hybrid | HCT116 (Colon) | IC₅₀ | 9.8 µM | vulcanchem.com |

| Pyrazinyl–aryl Urea | T24 (Bladder) | IC₅₀ | <6 µM | nih.gov |

| N-phenyl ureidobenzenesulfonate | HT-29, M21, MCF-7 | Activity Level | Micromolar | nih.gov |

Inhibition of Specific Kinases and Receptors

The mechanism of action for the anticancer effects of this compound derivatives often involves the inhibition of specific protein kinases and cellular receptors that are crucial for tumor growth and survival. drugbank.comcancer.gov

Molecular modeling studies on ethylenediurea analogs with an ethyl substituent on the aromatic ring suggest that the A2AR adenosine (B11128) receptor is a probable target. mdpi.com Phenylurea compounds are known to act as kinase inhibitors. drugbank.com For example, Linifanib, a multi-targeted receptor tyrosine kinase inhibitor containing a phenylurea structure, is designed to suppress tumor growth by inhibiting members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. drugbank.comcancer.gov It shows high potency against all members of the VEGF and PDGF receptor families, such as KDR with an IC50 value of 4 nM, while having less activity against unrelated kinases. drugbank.com

Other research has focused on designing urea derivatives as specific inhibitors for kinases like VEGFR-2, which is a key mediator of angiogenesis in cancer. mdpi.com Type II inhibitors, for instance, can occupy the ATP binding site and extend into an adjacent allosteric hydrophobic pocket of the inactive "DFG-out" conformation of the kinase. mdpi.com The design of novel 1,2-disubstituted benzo[d]imidazoles as VEGFR-2 inhibitors has yielded compounds with potent inhibitory activity. mdpi.com Tropomyosin-related kinases (Trks), a family of receptor tyrosine kinases, also represent a target for urea-based inhibitors in the development of treatments for cancer. researchgate.net

Impact on Cell Cycle Progression

Urea-based compounds, including derivatives of this compound, can exert their antiproliferative effects by interfering with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. nih.govnih.gov

Studies on substituted N-phenyl ureidobenzenesulfonate (PUB-SO) derivatives, which include structures with an ethylphenyl group, have shown that these compounds can block cell cycle progression in the S-phase, similar to the action of cisplatin. nih.govnih.gov This S-phase arrest was demonstrated in Jurkat cells, with some PUB-SO compounds increasing the percentage of cells in the S-phase by 30–41%. nih.gov This effect is significant as it indicates the induction of DNA double-strand breaks, which was further confirmed by the phosphorylation of histone H2AX. nih.govnih.gov

In contrast, other related urea derivatives have been shown to induce arrest at different phases of the cell cycle. For example, certain N-phenyl-N′-(2-chloroethyl)urea analogues can block cell cycle progression in the G2/M phase. ulaval.caacs.org The specific phase of arrest often depends on the exact chemical structure of the derivative. For instance, combining the knockdown of the urea cycle enzyme CPS1 with EGFR inhibition leads to an accumulation of cells in the G1 phase. nih.gov Furthermore, some 3,4-dihydropyrimidin-2(1H)-one derivatives have been reported to cause G0/G1 cell cycle arrest at lower concentrations and induce apoptosis at higher doses. researchgate.net

Structure-Activity Relationships (SAR) for Antineoplastic Agents

The anticancer activity of this compound derivatives is highly dependent on their molecular structure, and several structure-activity relationship (SAR) studies have provided insights for designing more potent compounds.

For diaryl urea-based compounds, the nature of the substituents on the phenyl rings and the linker group are critical. researchgate.net SAR analysis has revealed that the substitution of proximal and distal benzene (B151609) rings with chlorine and methyl groups, along with the linear extension of the molecule, can enhance antiproliferative activity. researchgate.net The replacement of an ester linker with an amide group between the central and distal benzene rings has also been shown to be important for activity. researchgate.net

In the case of N-phenyl ureidobenzenesulfonate (PUB-SO) and N-phenylureidobenzenesulfonamide (PUB-SA) derivatives, the former (PUB-SOs) exhibit significantly greater antiproliferative activity and the ability to block the cell cycle in the S-phase. nih.gov This suggests that the sulfonate moiety is a key structural feature for this specific biological action, whereas the sulfonamide derivatives are less active. nih.gov

For thiazole-urea hybrids, the 2-ethylphenyl group introduces steric bulk and increases hydrophobic interactions. vulcanchem.com The ethyl group enhances lipophilicity, which can improve properties like plasma protein binding, but it may reduce the potency of enzymatic inhibition when compared to analogs with electron-withdrawing substituents like fluorine. vulcanchem.com The dimethylthiazole moiety in these hybrids appears to be critical for DNA intercalation, while the urea linker facilitates hydrogen bonding with the ATP binding pockets of kinases. vulcanchem.com

Enzyme Inhibition Studies

Urease Inhibition by Thiourea and Urea Hybrids

Urea and thiourea derivatives have been a focus of research for the development of urease inhibitors, which have potential applications in medicine to combat urease-producing pathogens like Helicobacter pylori. researchgate.nettandfonline.com Urease inhibitors often work by interacting with the nickel ions in the enzyme's active site. acs.org

Research on thiazole-urea hybrids has provided specific insights into the role of the ethylphenyl group in enzyme inhibition. vulcanchem.com While the ethyl group on the phenyl ring enhances lipophilicity, it has been shown to reduce the urease inhibition potency compared to analogs with electron-withdrawing fluorine substituents. vulcanchem.com This highlights a common trade-off in drug design between physicochemical properties and direct enzyme inhibitory activity.

A wide range of urea and thiourea hybrids have been synthesized and evaluated as urease inhibitors. tandfonline.comnih.gov For example, benzimidazole-acrylonitrile hybrids have demonstrated potent urease inhibition, with many derivatives showing significantly higher potency than the standard inhibitor hydroxyurea. tandfonline.com Kinetic studies of these hybrids have identified them as mixed-type inhibitors. tandfonline.com Similarly, various halo-substituted ester/amide-based derivatives have been explored, with the expectation that the combination of ester and amide functionalities could lead to more potent urease inhibitors. nih.gov The core thiazole (B1198619) ring in some hydrazonothiazoline derivatives is believed to be responsible for their strong inhibitory activities due to its interaction with the nickel atoms in the urease active site. acs.org

Biochemical Evaluation and Inhibitory Kinetics

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step of tryptophan metabolism. mdpi.com Overexpression of IDO1 is associated with various cancers, making it an important target for cancer immunotherapy. mdpi.comfrontiersin.org Phenyl urea derivatives have emerged as a promising class of IDO1 inhibitors. mdpi.com Research has demonstrated a preference for para-substitution on the phenyl ring for potent IDO1 inhibitory activity. mdpi.com

Epoxide Hydrolase Inhibition (e.g., M. tuberculosis EphB and EphE)

Epoxide hydrolases (EHs) are enzymes that convert epoxides to their corresponding diols. proteopedia.org Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses an unusually large number of EHs, which are believed to be involved in lipid metabolism and detoxification, making them attractive drug targets. nih.govnih.gov Urea derivatives have been identified as inhibitors of several mycobacterial EHs, including EphB and EphE. nih.govnih.gov The inhibition of these enzymes is thought to contribute to the antitubercular activity of these compounds. nih.govresearchgate.net

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. cdc.gov Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. researchgate.net Certain urea derivatives have been shown to exhibit potent AChE inhibitory activity, often in the nanomolar range. nih.gov The mechanism of inhibition typically involves the binding of the inhibitor to the active site of the enzyme, which contains both a catalytic anionic site (CAS) and a peripheral anionic site (PAS). tandfonline.com

Antiviral Activity

Urea derivatives have demonstrated a broad spectrum of antiviral activities. mdpi.comresearchgate.net For example, certain isoindol heterocyclic ureas have shown notable activity against Coxsackie B4 virus, Sindbis virus, and respiratory syncytial virus. researchgate.net The mechanism of antiviral action can vary, but in some cases, it involves the inhibition of viral capsid assembly. For instance, a specific urea derivative has been shown to bind to the N-terminal domain of the HIV-1 capsid protein, thereby inhibiting its assembly. nih.gov

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of new antituberculosis agents with novel mechanisms of action. researchgate.netdrugbank.com Urea derivatives have shown significant promise in this area. nih.govresearchgate.net Their antitubercular activity is often linked to the inhibition of mycobacterial epoxide hydrolases, as discussed previously. nih.govresearchgate.net Structure-activity relationship studies have revealed that bulky alkyl and aryl substitutions on the urea core can lead to potent anti-tuberculosis activity. researchgate.net For example, some N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas have shown promising in vitro activity against M. tuberculosis H37Rv. researchgate.net

Other Biological Activities

Beyond its more extensively studied applications, this compound and its derivatives have shown promise in a variety of other biological contexts. These include potential treatments for parasitic infections, gastrointestinal issues, and mood disorders, as well as utility in industrial applications for mitigating hazardous compounds.

Urea derivatives have been recognized for their potential as antimalarial agents. researchgate.netnih.gov The inclusion of a this compound moiety in more complex molecules has been explored in the quest for new treatments for malaria, a disease caused by Plasmodium parasites.

One area of investigation involves the creation of hybrid molecules that combine the pharmacophore of known antimalarial drugs with other chemical entities to enhance efficacy and overcome resistance. For instance, derivatives of 4-aminoquinoline, a core structure in several antimalarial drugs, have been functionalized with various heterocyclic groups, including those containing urea linkages, to increase their lipophilicity and potential for accumulation within the parasite. nih.gov Research into quinazoline (B50416) derivatives has also yielded compounds with notable anti-inflammatory and analgesic activities, with some showing reduced ulcerogenic potential compared to standard drugs. tandfonline.com